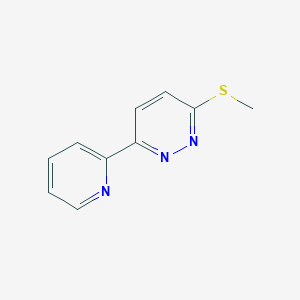
3-Methylsulfanyl-6-pyridin-2-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfanyl-6-pyridin-2-ylpyridazine, also known as Mspyr, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridazine family, which is known for its diverse biological activities. Mspyr has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Applications De Recherche Scientifique
Environmental and Health Impact Assessment
Research on 3-Methylsulfanyl-6-pyridin-2-ylpyridazine and related compounds has been extensive, focusing on their impact on health and the environment. Studies have evaluated the metabolic pathways, environmental persistence, and potential risks associated with exposure to such compounds. A notable study by Babina et al. (2012) discusses the widespread environmental exposure to organophosphorus and pyrethroid pesticides in children, highlighting the importance of understanding the extent of exposure to chemicals like 3-Methylsulfanyl-6-pyridin-2-ylpyridazine for public health policy development (Babina, Dollard, Pilotto, & Edwards, 2012).
Toxicological and Pharmacological Evaluations
Toxicological evaluations have been conducted to understand the adverse effects and safety profiles of pyridine derivatives, including 3-Methylsulfanyl-6-pyridin-2-ylpyridazine. These studies often involve the examination of potential therapeutic uses, toxicity levels, and mechanisms of action. For instance, Huh et al. (2001) documented a case of severe allergic contact dermatitis caused by a pyridine derivative used as an antifungal agent, underscoring the need for careful assessment of these compounds in consumer products (Huh, Masuji, Tada, Arata, & Kaniwa, 2001).
Biomonitoring and Exposure Assessment
Biomonitoring studies have provided valuable insights into the exposure levels and metabolic processing of pyridine derivatives in humans and animals. Frandsen's research (2008) on the urinary metabolites following human consumption of cooked chicken containing heterocyclic amines illustrates the significance of biomonitoring for assessing human exposure to potential carcinogens, including pyridine derivatives (Frandsen, 2008).
Risk Assessment and Safety Evaluations
Quantitative risk assessments (QRAs) are crucial for evaluating the potential health risks associated with exposure to chemicals like 3-Methylsulfanyl-6-pyridin-2-ylpyridazine. Fukushima et al. (2023) conducted a retrospective QRA on an antimicrobial agent used in consumer products, demonstrating the importance of assessing skin sensitization potentials and exposure levels to ensure consumer safety (Fukushima et al., 2023).
Propriétés
IUPAC Name |
3-methylsulfanyl-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-6-5-9(12-13-10)8-4-2-3-7-11-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLNYVUSLTUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)
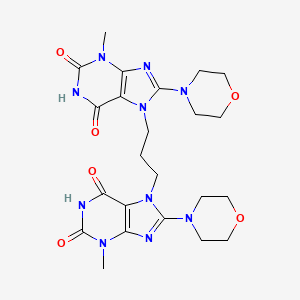

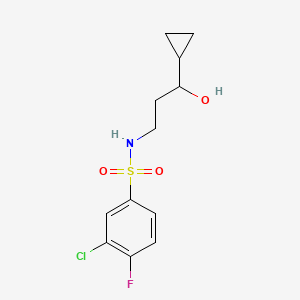
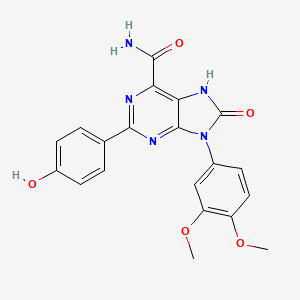
![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)
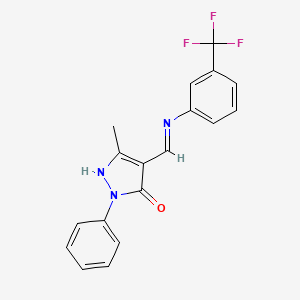

![2-(N-methylmethanesulfonamido)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2544433.png)
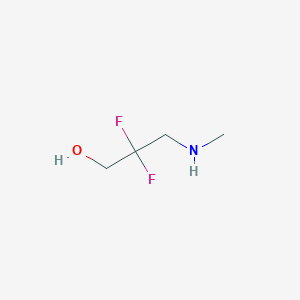
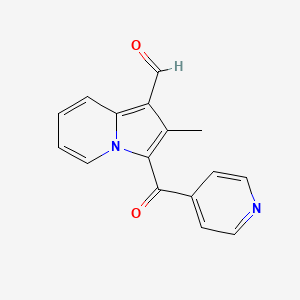
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2544437.png)

